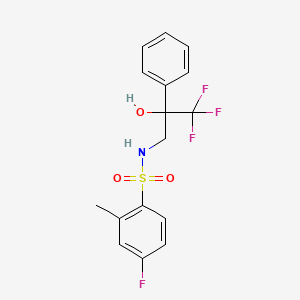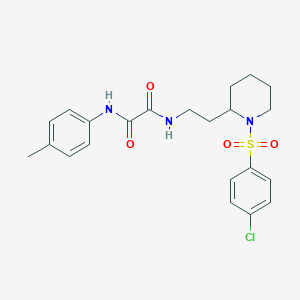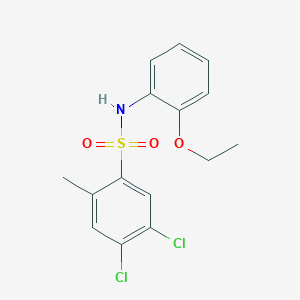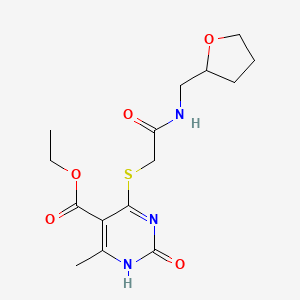![molecular formula C22H10ClF8N3O B2438968 3-{[3-cloro-5-(trifluorometil)-2-piridinil]metil}-6,7-difluoro-2-[4-(trifluorometil)fenil]-4(3H)-quinazolinona CAS No. 2085690-15-7](/img/structure/B2438968.png)
3-{[3-cloro-5-(trifluorometil)-2-piridinil]metil}-6,7-difluoro-2-[4-(trifluorometil)fenil]-4(3H)-quinazolinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H10ClF8N3O and its molecular weight is 519.78. The purity is usually 95%.
BenchChem offers high-quality 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
Las trifluorometilpiridinas (TFMP) sirven como motivos estructurales clave en los ingredientes agroquímicos activos. Específicamente, fluazifop-butilo, un derivado de TFMP, fue el primero en ingresar al mercado. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han recibido nombres comunes ISO. Estos compuestos juegan un papel crucial en la protección de los cultivos contra las plagas .
Productos farmacéuticos
Varios derivados de TFMP tienen aplicaciones en la industria farmacéutica. Cabe destacar que cinco productos farmacéuticos y dos productos veterinarios que contienen la porción TFMP han recibido aprobación de comercialización. Además, numerosos candidatos se encuentran actualmente en ensayos clínicos. La combinación única de las propiedades fisicoquímicas del átomo de flúor y la porción de piridina contribuye a sus actividades biológicas .
Compuestos orgánicos fluorados
Los compuestos que contienen flúor han revolucionado varios campos, incluidos los agroquímicos y los productos farmacéuticos. Los efectos del flúor en las actividades biológicas y las propiedades físicas lo convierten en una herramienta valiosa para los investigadores. Los grupos trifluorometilo, como los presentes en nuestro compuesto de interés, contribuyen significativamente a esta tendencia .
1,2,4-Triazoles
El grupo trifluorometilo se ha incorporado a los 1,2,4-triazoles, lo que ha llevado a diversas actividades biológicas. Estas actividades abarcan propiedades antifúngicas, antibacterianas, antituberculosas, antivirales, antiinflamatorias, anticancerígenas y analgésicas .
Derivados de pirazol
Los derivados de pirazol sustituidos con 3,5-bis(trifluorometil)fenilo se han investigado por sus propiedades antibacterianas. Si bien las bacterias probadas mostraron menor susceptibilidad a los compuestos sustituidos con difluorofenilo, estos estudios resaltan el potencial de los pirazoles sustituidos con trifluorometilo .
Tratamiento del glaucoma
Travoprost, un agonista del receptor de prostaglandina F aprobado por la FDA, contiene un grupo trifluorometilo. Se utiliza para tratar el glaucoma en adultos. El nombre IUPAC del compuesto es propano-2-il (Z)-7-[(1R, 2R, 3R, 5S)-3,5-dihidroxi-2-[(E, 3R)-3-hidroxi-4-[3-(trifluorometil)fenoxi]but-1-enil]ciclopentil]hept-5-enoato .
Propiedades
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-6,7-difluoro-2-[4-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10ClF8N3O/c23-14-5-12(22(29,30)31)8-32-18(14)9-34-19(10-1-3-11(4-2-10)21(26,27)28)33-17-7-16(25)15(24)6-13(17)20(34)35/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIHMIHKIUWZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10ClF8N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2438886.png)



![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2438892.png)

![8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)
![N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438896.png)
![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)





